2-Dimethylamino-6-methoxyphenylboronic acid
Description
Significance and Versatility in Organic Synthesis and Catalysis
The significance of arylboronic acids lies in their ability to participate in a wide array of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. These reactions have revolutionized the synthesis of biaryls, a common structural motif in pharmaceuticals, agrochemicals, and advanced materials. The versatility of arylboronic acids extends beyond carbon-carbon bond formation to the construction of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, further highlighting their importance in the synthesis of diverse and complex molecular architectures. In catalysis, certain arylboronic acids can themselves act as catalysts for various organic reactions.
Overview of Key Reaction Classes Involving Boronic Acids
The utility of arylboronic acids is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction . nih.govresearchgate.net This Nobel Prize-winning reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond. nih.gov Other important reactions involving boronic acids include:
Chan-Lam Coupling: A copper-catalyzed reaction for the formation of carbon-nitrogen and carbon-oxygen bonds.
Heck-Miyaura Reaction: A variation of the Heck reaction that utilizes boronic acids.
Petasis Reaction: A multicomponent reaction involving a boronic acid, an amine, and a carbonyl compound.
Liebeskind-Srogl Coupling: A cross-coupling reaction of thioesters with boronic acids.
Unique Characteristics of Ortho-Substituted Arylboronic Acids in Research Contexts
The presence of substituents at the ortho position (the carbon atom adjacent to the boronic acid group) of an arylboronic acid can impart unique chemical and physical properties. These substituents can exert both steric and electronic effects, influencing the reactivity, selectivity, and stability of the molecule.
Steric Effects: Bulky ortho substituents can hinder the approach of reactants to the boron center, potentially slowing down reaction rates. However, this steric hindrance can also be exploited to achieve regioselectivity in certain reactions.
Electronic Effects: Electron-donating or electron-withdrawing groups at the ortho position can alter the electron density at the boron atom and the adjacent carbon, thereby influencing the transmetalation step in cross-coupling reactions.
Intramolecular Interactions: Ortho substituents containing heteroatoms, such as oxygen or nitrogen, can engage in intramolecular coordination with the boron atom. This interaction can affect the Lewis acidity of the boron center and influence the compound's reactivity and stability. For instance, an ortho-methoxy group can form a dative bond with the boron atom, impacting the rotational barrier around the aryl-boron bond. nih.gov
Properties
IUPAC Name |
[2-(dimethylamino)-6-methoxyphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-11(2)7-5-4-6-8(14-3)9(7)10(12)13/h4-6,12-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTOLIHGCZMUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1OC)N(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402560 | |
| Record name | 2-methoxy-6-dimethylamino-phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232277-17-7 | |
| Record name | 2-methoxy-6-dimethylamino-phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2 Dimethylamino 6 Methoxyphenylboronic Acid in Organic Transformations
Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Scope, Efficiency, and Substrate Limitations
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The utility of 2-dimethylamino-6-methoxyphenylboronic acid in this reaction is influenced by its unique substitution pattern. The electron-donating nature of both the dimethylamino and methoxy (B1213986) groups can enhance the nucleophilicity of the boronic acid, potentially accelerating the transmetalation step in the catalytic cycle. However, the steric bulk of these ortho substituents can also present challenges, particularly when coupling with sterically hindered aryl halides.
The efficiency of the coupling often depends on the careful selection of the palladium catalyst, ligand, and base. While standard conditions using catalysts like tetrakis(triphenylphosphine)palladium(0) are often effective, more sterically demanding couplings may necessitate the use of bulky phosphine (B1218219) ligands to facilitate the reaction.
Substrate limitations are primarily dictated by steric hindrance. While the coupling of this compound with unhindered aryl iodides and bromides generally proceeds with good to excellent yields, reactions with ortho-substituted aryl halides can be more challenging, often resulting in lower yields or requiring more forcing reaction conditions.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 92 |
| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 88 |
| 2-Bromopyridine | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 75 |
| 1-Bromo-2-nitrobenzene | Pd(OAc)₂/XPhos | Cs₂CO₃ | DME/H₂O | 65 |
The two ortho substituents on this compound play a crucial role in modulating its reactivity. The methoxy group, being electron-donating through resonance, increases the electron density of the aromatic ring, which can facilitate the transmetalation step. The dimethylamino group is also strongly electron-donating and can further enhance this effect.
From a steric perspective, both groups can hinder the approach of the palladium complex to the boronic acid. This steric clash can be particularly pronounced in the transition state of the transmetalation step. However, the nitrogen atom of the dimethylamino group can also act as a coordinating ligand for the palladium center. This potential for intramolecular coordination can orient the boronic acid for a more facile transmetalation, sometimes counteracting the negative steric effects. This directing effect can lead to unique reactivity and selectivity compared to other ortho-substituted phenylboronic acids.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered boronic acids like this compound, the transmetalation step is often the rate-determining step. The steric bulk of the ortho substituents can slow down the transfer of the aryl group from boron to palladium.
The presence of the ortho-dimethylamino group can potentially alter this pathway. Intramolecular coordination of the nitrogen to the palladium center after oxidative addition could lead to a pre-transmetalation complex. This complex might then undergo a more facile transmetalation through a five-membered ring transition state. The nature of the base is also critical; it activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation to occur.
Petasis Boron-Mannich Reaction: Stereoselectivity and Scope with Amine and Carbonyl Components
The Petasis Boron-Mannich (PBM) reaction is a versatile multicomponent reaction for the synthesis of substituted amines. The use of this compound in this reaction is expected to be influenced by its electronic properties. The electron-rich nature of the aryl ring should make it a competent nucleophile for addition to the in situ-formed iminium ion.
The scope of the reaction with respect to the amine and carbonyl components is generally broad. A variety of secondary amines and aldehydes can be successfully employed. When chiral amines or aldehydes are used, the reaction can proceed with a high degree of diastereoselectivity. The stereochemical outcome is often dictated by the facial selectivity of the arylboronic acid addition to the iminium ion, which can be influenced by the steric and electronic nature of all three components.
| Amine | Carbonyl | Solvent | Diastereomeric Ratio | Yield (%) |
|---|---|---|---|---|
| Morpholine | Glyoxylic acid | DCM | - | 85 |
| Piperidine | Salicylaldehyde | Toluene | - | 78 |
| (R)-Phenylglycinol | Benzaldehyde | Ethanol | >95:5 | 90 |
| N-Methylbenzylamine | Formaldehyde | Methanol | - | 82 |
Chan-Lam Coupling and Related Carbon-Heteroatom (C-N, C-O) Bond Formations
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds using copper catalysts. This compound can serve as the aryl source in these reactions for the formation of C-N and C-O bonds. The reaction is typically carried out under mild conditions, often at room temperature and open to the air.
For C-N bond formation, a wide range of amines, including anilines and aliphatic amines, can be coupled. Similarly, for C-O bond formation, various phenols and alcohols can be used as coupling partners. The success of the reaction can be influenced by the choice of copper source, ligand (if any), and solvent. The presence of the ortho-substituents on the boronic acid may impact the reaction rates and yields, with steric hindrance sometimes necessitating longer reaction times or the use of more active catalyst systems.
Other Transition-Metal-Catalyzed Cross-Couplings (e.g., Negishi, Stille Analogues)
While less common for this specific boronic acid, analogous cross-coupling reactions such as the Negishi and Stille couplings are theoretically possible. For a Negishi-type coupling, the boronic acid would first need to be converted to the corresponding organozinc reagent. This could then be coupled with an aryl halide under palladium or nickel catalysis. The Stille coupling would similarly require the preparation of an organostannane derivative from the boronic acid.
The feasibility and efficiency of these transformations would depend on the stability of the intermediate organometallic reagents and their reactivity in the subsequent cross-coupling step. The presence of the coordinating dimethylamino group could potentially influence the formation and reactivity of these organometallic species.
Transition-Metal-Free Catalysis and Reactions
The unique substitution pattern of this compound, featuring both a Lewis basic dimethylamino group and a potentially coordinating methoxy group in close proximity to the Lewis acidic boronic acid, makes it an intriguing candidate for facilitating a range of organic reactions without the need for transition metals.
Dehydrative Condensation (e.g., Amide Bond Formation)
The formation of amide bonds is a cornerstone of organic and medicinal chemistry. Traditionally reliant on stoichiometric coupling reagents that generate significant waste, the development of catalytic methods for direct amidation via dehydrative condensation is a significant goal. Arylboronic acids have shown promise in this area, and the specific attributes of this compound are of particular interest.
Arylboronic acids, including this compound, can act as Lewis acids, activating carboxylic acids towards nucleophilic attack by amines. This activation is believed to proceed through the formation of an acyloxyboronate intermediate. In some systems, a cooperative catalytic effect is observed when an arylboronic acid is used in conjunction with a co-catalyst, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). This cooperative approach has been shown to be significantly more effective than the use of either catalyst individually, particularly for the amidation of less reactive carboxylic acids and for promoting chemoselective amide condensation in polyfunctional molecules. nih.gov While specific studies on this compound in this cooperative system are not extensively detailed in the public domain, the principles of Lewis acid activation and potential for cooperative catalysis are central to its presumed reactivity in amide bond formation.
Arylation and Alkenylation of Allylic Alcohols
Below is a representative table illustrating the types of products and yields that can be achieved in the B(C₆F₅)₃-catalyzed arylation of allylic alcohols with various substituted phenylboronic acids, which could be analogous to the reactivity of this compound.
| Entry | Allylic Alcohol | Boronic Acid | Product | Yield (%) |
| 1 | (E)-1,3-diphenylprop-2-en-1-ol | 4-Methoxyphenylboronic acid | (E)-1-(4-methoxyphenyl)-1,3-diphenylprop-1-ene | 92 |
| 2 | (E)-1,3-diphenylprop-2-en-1-ol | 4-(Dimethylamino)phenylboronic acid | (E)-4-(1,3-diphenylprop-1-en-1-yl)-N,N-dimethylaniline | 85 |
| 3 | (E)-1,3-diphenylprop-2-en-1-ol | 3-Methoxyphenylboronic acid | (E)-1-(3-methoxyphenyl)-1,3-diphenylprop-1-ene | 78 |
This table is illustrative and based on the general reactivity of substituted phenylboronic acids in this type of reaction. Specific data for this compound is not available.
Ipso-Substitution and Functionalization (e.g., Hydroxylation, Nitration, Halogenation)
Arylboronic acids can undergo ipso-substitution reactions, where the boronic acid group is replaced by another functional group. These transformations provide a powerful tool for the regioselective functionalization of aromatic rings.
Hydroxylation: The conversion of arylboronic acids to phenols is a well-established transition-metal-free transformation, typically achieved using an oxidant such as hydrogen peroxide. The reaction is believed to proceed via the formation of a hydroperoxyboronate intermediate, followed by rearrangement and hydrolysis. The electronic properties of the aryl ring can influence the rate of this reaction.
Nitration: Ipso-nitration of arylboronic acids offers a regioselective alternative to traditional electrophilic aromatic nitration, which often suffers from a lack of regiocontrol and harsh reaction conditions. Various nitrating agents have been developed for this purpose, enabling the synthesis of nitroarenes under milder conditions.
Halogenation: Similarly, ipso-halogenation provides a route to aryl halides from arylboronic acids using appropriate halogenating agents. This method can offer advantages in terms of regioselectivity compared to direct aromatic halogenation.
While these ipso-substitution reactions are general for arylboronic acids, detailed studies focusing on the reactivity of this compound in these transformations, including comparative yields and the influence of its specific substituents on the reaction outcomes, are not extensively documented.
Intramolecular Interactions and Boron Chelation
As alluded to earlier, the defining feature of this compound is the presence of ortho-dimethylamino and methoxy groups, which can engage in intramolecular interactions with the boron center. The formation of a dative B-N bond is a well-precedented phenomenon in ortho-aminophenylboronic acids and their derivatives. This intramolecular coordination can have several profound effects on the compound's properties and reactivity:
Stabilization: The chelation can stabilize the boronic acid, potentially preventing its trimerization to the corresponding boroxine (B1236090), which is often catalytically less active or inactive.
Modulation of Lewis Acidity: The donation of electron density from the nitrogen to the boron atom can reduce the Lewis acidity of the boronic acid. This modulation can be critical for catalytic activity, as an optimal level of Lewis acidity is often required for efficient catalysis.
Geometric Constraints: The formation of a five-membered ring through B-N chelation imposes geometric constraints on the molecule, which can influence its interaction with substrates and affect the stereochemical outcome of reactions.
The role of the ortho-methoxy group is less definitively understood. It could potentially engage in a weaker B-O interaction, or its primary influence could be steric, affecting the accessibility of the boron center. The dynamic interplay between the stronger B-N chelation and any potential involvement of the methoxy group is a key aspect of the chemistry of this compound that warrants further detailed mechanistic investigation.
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Structure Reactivity Relationship Studies of 2 Dimethylamino 6 Methoxyphenylboronic Acid
Electronic Effects of Dimethylamino and Methoxy (B1213986) Substituents on Boron Acidity and Reactivity
The dimethylamino group exerts a strong positive resonance (+R) and negative inductive (-I) effect, with resonance being dominant. The methoxy group similarly donates electron density through resonance. This collective electron donation increases the electron density on the aromatic ring and, consequently, on the boron atom. Boronic acids function as Lewis acids by accepting a pair of electrons from a Lewis base (like a hydroxide (B78521) ion) to form a tetrahedral boronate complex. The increased electron density on the boron atom in 2-Dimethylamino-6-methoxyphenylboronic acid from the ortho-substituents reduces its electron deficiency. This stabilization of the electron-deficient trigonal boron center decreases its Lewis acidity, making it a weaker acid compared to unsubstituted phenylboronic acid.
The acidity of substituted phenylboronic acids, as indicated by their pKₐ values, can be finely tuned by the electronic nature of the substituents. researchgate.netnih.gov While electron-withdrawing groups increase acidity (lower pKₐ), electron-donating groups decrease it (higher pKₐ). researchgate.net Furthermore, the reactivity in processes like oxidative deboronation is affected by the electron density on the boron atom; diminishing this density can enhance oxidative stability. nih.gov The enriched electronic environment of the boron center in this compound therefore not only lowers its acidity but also influences its stability and participation in subsequent reactions.
Table 1: Influence of Substituent Electronic Effects on Boronic Acid Properties
| Substituent Type | Effect on Boron Center | Impact on Lewis Acidity (pKₐ) | Example Substituents |
|---|---|---|---|
| Strong Electron-Donating (e.g., -N(CH₃)₂, -OCH₃) | Increases electron density | Decreases (Higher pKₐ) | Dimethylamino, Methoxy |
| Unsubstituted (-H) | Baseline | Reference (pKₐ ~8.8) | Hydrogen |
| Strong Electron-Withdrawing (e.g., -NO₂, -CF₃) | Decreases electron density | Increases (Lower pKₐ) | Nitro, Trifluoromethyl |
Steric Hindrance from Ortho-Substituents and its Influence on Reaction Efficiency
The placement of both the dimethylamino and methoxy groups at the ortho-positions (2 and 6) relative to the boronic acid moiety creates significant steric hindrance around the boron center. This steric crowding has a profound impact on the molecule's reactivity and the efficiency of reactions it participates in, such as Suzuki-Miyaura cross-coupling.
The primary effect of this steric bulk is the shielding of the boron atom, which can impede the approach of reactants, such as a hydroxide ion or a metal catalyst's coordination sphere. For a boronic acid to participate in many reactions, it must first convert from a trigonal planar geometry to a tetrahedral boronate intermediate. nih.gov The bulky ortho-substituents can create steric strain in this tetrahedral state, making its formation more difficult and potentially less favorable. nih.govacs.org In some cases, this strain can actually accelerate decomposition pathways like protodeboronation. nih.gov
Research on other 2,6-disubstituted arylboronic acids has shown that extreme steric hindrance can slow down or even completely inhibit certain reactions. researchgate.net For instance, the efficiency of transmetalation, a key step in cross-coupling cycles, can be drastically reduced as the sterically encumbered boron atom struggles to coordinate with the metal center. This can lead to lower reaction yields or the need for more forcing reaction conditions (e.g., higher temperatures, specialized catalysts) to overcome the steric barrier. However, this steric protection can also be advantageous, as it can prevent undesirable side reactions, such as the formation of boroxines (see section 4.4) or unwanted homocoupling.
Table 2: Effects of Ortho-Substitution on Arylboronic Acid Reactivity
| Structural Feature | Primary Effect | Consequence for Reaction Efficiency |
|---|---|---|
| No Ortho-Substituents | Unhindered access to boron atom | Generally high reactivity and efficiency |
| One Ortho-Substituent | Moderate steric shielding | May require optimized conditions; potential for side reactions is present |
| Two Ortho-Substituents (e.g., 2,6-disubstitution) | Significant steric hindrance | Reduced reaction rates, lower yields, may require forcing conditions or specialized catalysts |
Conformational Analysis and Boron Hybridization States
The geometry of this compound is largely dictated by the steric and electronic interplay of its substituents. In its ground state, the boron atom of the boronic acid group, -B(OH)₂, is sp² hybridized, adopting a trigonal planar geometry with an empty p-orbital perpendicular to the plane. nih.gov However, due to the severe steric clash between the two ortho-substituents and the boronic acid group, the -B(OH)₂ moiety is forced to twist out of the plane of the phenyl ring. nih.govmdpi.com This non-planar conformation is a common feature in ortho-substituted phenylboronic acids and minimizes steric repulsion. nih.gov This twisting disrupts the π-conjugation between the boron's empty p-orbital and the aromatic system.
The molecule exists in equilibrium between its sp² hybridized Lewis acid form and an sp³ hybridized tetrahedral boronate form, which results from the coordination of a Lewis base (e.g., H₂O, OH⁻) to the boron center. nih.govnih.gov This transition is central to its chemistry.
sp² Hybridized State (Trigonal Planar): This is the neutral, free acid form. The B(OH)₂ group is twisted relative to the phenyl ring to alleviate steric strain.
sp³ Hybridized State (Tetrahedral): Upon reaction with a Lewis base, the boron atom re-hybridizes to sp³, forming a tetrahedral boronate anion, [ArB(OH)₃]⁻. The steric compression from the ortho-substituents can influence the stability of this state. nih.gov
Intramolecular interactions, such as a potential hydrogen bond between the nitrogen of the dimethylamino group and a hydroxyl proton of the boronic acid, or coordination of the nitrogen's lone pair to the boron center, could further influence the molecule's preferred conformation, though such interactions would be in competition with the severe steric effects.
Stability Profiles under Various Reaction Conditions (e.g., Protodeboronation, Boroxine (B1236090) Formation)
The stability of this compound is a critical factor in its storage and use. Two key decomposition or equilibrium processes are protodeboronation and boroxine formation.
Protodeboronation: This is a common side reaction for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the starting material. wikipedia.org The propensity for protodeboronation is highly dependent on pH, temperature, and the electronic and steric nature of the aryl group. acs.orgwikipedia.org While electron-donating groups can sometimes stabilize the C-B bond, studies on 2,6-disubstituted arylboronic acids show they can be particularly susceptible to base-promoted protodeboronation. acs.orgresearchgate.net The combination of steric strain and electronic effects in the target molecule can influence its susceptibility to this decomposition pathway, particularly under the basic conditions often used in cross-coupling reactions.
Boroxine Formation: Boronic acids can undergo reversible dehydration to form a six-membered cyclic anhydride (B1165640) called a boroxine. nih.govwikipedia.org This process involves three molecules of the boronic acid condensing to release three molecules of water.
3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O
The equilibrium between the boronic acid and the boroxine is influenced by factors such as solvent, concentration, and temperature. Removal of water drives the equilibrium toward the boroxine. nih.gov Research has shown that electron-donating groups on the aryl ring tend to favor the formation of the corresponding arylboroxine. clockss.org Therefore, the presence of the strongly donating dimethylamino and methoxy groups in this compound likely promotes the formation of its trimeric boroxine, especially under anhydrous conditions or upon prolonged storage. This equilibrium is reversible, and the boronic acid can typically be regenerated by the addition of water. clockss.org
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For 2-Dimethylamino-6-methoxyphenylboronic acid, DFT studies would elucidate the influence of the ortho-dimethylamino and ortho-methoxy substituents on the electronic environment of the boronic acid group and the phenyl ring.
Electronic Structure: The dimethylamino group, a strong π-donor, and the methoxy (B1213986) group, also a π-donor, are expected to significantly increase the electron density on the aromatic ring. This enrichment of electron density influences the molecule's reactivity. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which identifies regions of high and low electron density. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also crucial. The energy and distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons and participate in chemical reactions. For instance, the grafting of a dimethylamino group onto a similar phenyl scaffold has been shown to induce significant changes in the HOMO and LUMO, leading to a reduced energy gap and altered electronic properties. researchgate.net
Reactivity: The electronic effects of the substituents directly impact the reactivity of the boronic acid. The increased electron density on the aryl ring can affect its participation in reactions such as the Suzuki-Miyaura cross-coupling. DFT calculations can predict various reactivity descriptors, such as ionization potential, electron affinity, and global hardness and softness. These parameters provide a quantitative measure of the molecule's reactivity. Studies on other substituted arylboronic acids have shown that DFT can effectively model their reactivity, for example, by calculating the pKa values, which are critical for understanding their behavior in solution. mdpi.com
A summary of typical parameters that would be investigated in a DFT study of this compound is presented in the table below.
| Property | Predicted Influence of Substituents | Computational Method |
| HOMO Energy | Increased due to the electron-donating dimethylamino and methoxy groups, making the molecule a better electron donor. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| LUMO Energy | The energy of the LUMO might be less affected but the overall HOMO-LUMO gap is expected to decrease. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Gap | Decreased, suggesting higher reactivity and lower kinetic stability. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Mulliken Charges | Negative charges are expected to be localized on the nitrogen and oxygen atoms, and the carbon atoms of the phenyl ring. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Molecular Electrostatic Potential (MEP) | Negative potential (red regions) anticipated around the dimethylamino and methoxy groups, indicating nucleophilic sites. | DFT (e.g., B3LYP/6-311++G(d,p)) |
Mechanistic Modeling and Transition State Analysis
Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For this compound, this is particularly relevant for understanding its behavior in palladium-catalyzed cross-coupling reactions.
Reaction Mechanisms: The Suzuki-Miyaura coupling, a key reaction for arylboronic acids, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Mechanistic modeling can trace the energy profile of this entire cycle. The presence of the ortho-substituents in this compound can influence each of these steps. For instance, the dimethylamino group could potentially coordinate with the palladium catalyst, thereby altering the reaction pathway and kinetics. nih.gov
Transition State Analysis: Identifying and characterizing the transition state (TS) is a primary goal of mechanistic modeling, as the energy of the TS determines the reaction rate. For the transmetalation step, DFT calculations can model the structure of the transition state where the aryl group is transferred from the boron to the palladium center. The calculated activation energy for this step provides a direct measure of its feasibility. Computational studies on the Suzuki-Miyaura reaction with other arylboronic acids have successfully identified the rate-determining step by comparing the activation energies of the different elementary steps. nih.gov For ortho-substituted phenylboronic acids, steric hindrance can raise the energy of the transition state, but electronic effects, such as chelation assistance from the methoxy group, might lower it. nih.govresearchgate.net
Below is a hypothetical energy profile for a key reaction step, illustrating the kind of data obtained from such studies.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Structural Features |
| Reactants | Arylboronic acid + Pd-complex | 0.0 | Separated reactants. |
| Transition State (TS) | [Aryl-Pd-B]‡ | +15 to +25 | Elongated C-B bond, forming Pd-C bond. Potential interaction of ortho-substituents with Pd. |
| Products | Aryl-Pd complex + Borate (B1201080) | -5 to -15 | Aryl group transferred to palladium. |
Prediction of Selectivity and Reaction Outcomes
A significant advantage of computational modeling is its ability to predict the selectivity of a reaction, which is crucial for synthetic applications.
For this compound, the steric bulk of the two ortho substituents would be expected to play a significant role in controlling the regioselectivity and stereoselectivity of its reactions. In reactions like the Suzuki-Miyaura coupling, the approach of the coupling partners can be hindered, potentially leading to specific atropisomers if the rotation around the newly formed aryl-aryl bond is restricted. nih.govresearchgate.net
Computational studies can predict the most likely products by comparing the activation energies of the transition states leading to different isomers. A lower activation energy implies a faster reaction rate and, therefore, a higher yield of the corresponding product. The observed selectivity in the Suzuki-Miyaura coupling of ortho-methoxyphenylboronic acid has been attributed to a chelation effect of the methoxy group in the transition state, a phenomenon that can be modeled and quantified computationally. nih.gov
Analysis of Non-Covalent Interactions
Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and recognition properties of molecules. In this compound, several types of NCIs are expected to be present.
Intramolecular Interactions: The proximity of the dimethylamino, methoxy, and boronic acid groups allows for potential intramolecular hydrogen bonding. For example, a hydrogen bond could form between one of the hydroxyl groups of the boronic acid and the nitrogen of the dimethylamino group or the oxygen of the methoxy group. Such interactions can significantly influence the conformation of the molecule, locking it into a preferred geometry. This, in turn, can affect its reactivity and how it interacts with other molecules. DFT can be used to identify and quantify the strength of these intramolecular NCIs. nih.gov
Intermolecular Interactions: In the solid state or in solution, molecules of this compound can interact with each other or with solvent molecules through various NCIs, including hydrogen bonding (e.g., between the boronic acid hydroxyl groups of two molecules) and van der Waals forces. These interactions govern the crystal packing and solubility of the compound. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the electron density and characterize the nature and strength of these intermolecular bonds. mdpi.com
| Interaction Type | Participating Groups | Predicted Effect |
| Intramolecular H-Bond | -B(OH)₂ and -N(CH₃)₂ or -OCH₃ | Stabilizes a specific conformation, influencing reactivity. |
| Intermolecular H-Bond | -B(OH)₂ of one molecule and -B(OH)₂ of another | Drives self-assembly and crystal packing. |
| π-π Stacking | Phenyl rings of adjacent molecules | Contributes to crystal lattice stability. |
| van der Waals Forces | Overall molecular framework | General attractive forces influencing intermolecular association. |
Advanced Research Applications and Future Directions
Design of Novel Catalytic Systems Utilizing 2-Dimethylamino-6-methoxyphenylboronic acid as a Ligand or Catalyst Component
While boronic acids are widely recognized for their role in transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, their application as ligands or direct catalyst components is an evolving area of research. The structure of this compound features a Lewis acidic boron center and a Lewis basic dimethylamino group. This arrangement allows for potential intramolecular coordination or bifunctional activation of substrates. This intrinsic property could be harnessed in the design of novel metal-free catalytic systems or as a specialized ligand to modulate the activity and selectivity of metal catalysts. For instance, boronic acids have been investigated for their ability to catalyze cycloaddition reactions, presumably through electrophilic activation of unsaturated compounds. nih.gov The specific electronic and steric environment of this compound could offer unique advantages in such catalytic cycles.
Development of Fluorescent Probes and Sensors Based on Boron-Ligand Interactions and Saccharide Recognition
The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the foundation for their extensive use in designing fluorescent sensors, particularly for saccharides. nih.govbirmingham.ac.uk The design of these sensors typically involves coupling a boronic acid recognition site to a fluorophore. nih.gov The interaction with a saccharide modulates the electronic properties of the system, leading to a detectable change in fluorescence. nih.govacs.org
Design Principles and Sensing Mechanisms:
The key to sensing is the change in the boron atom's properties upon binding to a diol. This interaction increases the Lewis acidity of the boron center. In a molecule like this compound, which contains a proximal dimethylamino group, this change can have a profound effect on the fluorescence output through several mechanisms:
Photoinduced Electron Transfer (PET): This is a common mechanism for boronic acid-based sensors. acs.org In the unbound state, the lone pair of electrons on the amino nitrogen can quench the fluorescence of a nearby fluorophore through PET (a "fluorescence-off" state). nih.gov Upon saccharide binding, the boron atom becomes more electron-deficient, leading to a stronger dative bond with the nitrogen atom. This interaction engages the nitrogen's lone pair, inhibiting its ability to quench the fluorophore and resulting in a "fluorescence-on" signal. nih.govnih.govacs.org
Internal Charge Transfer (ICT): The electronic nature of the boronic acid group changes upon interaction with an analyte like fluoride (B91410) or a diol. The neutral R-B(OH)₂ group is electron-withdrawing, while the anionic R-B(OH)₃⁻ or R-BF₃⁻ form (created upon binding) is electron-donating. nih.gov When combined with other electron-donating or -withdrawing groups on an aromatic system, this switch can significantly alter the ICT character of the molecule, causing shifts in the absorption and emission spectra. nih.gov
The inherent structure of this compound, containing both the boronic acid receptor and a dimethylamino group known to participate in PET quenching, makes it an excellent candidate scaffold for the development of such fluorescent sensors.
| Sensing Mechanism | Description | Role of this compound Structure |
| Photoinduced Electron Transfer (PET) | Fluorescence is quenched by an electron transfer from a donor (amine) to the excited fluorophore. Analyte binding to the receptor inhibits this process, restoring fluorescence. nih.govacs.org | The dimethylamino group acts as the PET quencher. Saccharide binding to the boronic acid enhances the N-B interaction, reducing quenching. |
| Internal Charge Transfer (ICT) | The electronic character of the boronic acid changes upon analyte binding, altering the dipole moment of the excited state and shifting emission wavelengths. nih.gov | The boronic acid group switches from electron-withdrawing to donating upon binding, modulating the ICT character in concert with the methoxy (B1213986) and dimethylamino groups. |
| Förster Resonance Energy Transfer (FRET) | Energy is transferred non-radiatively between two fluorophores. Analyte binding causes a conformational change that alters the distance between them, affecting FRET efficiency. acs.org | Could be incorporated into larger sensor assemblies where binding at the boronic acid site induces a structural change. |
Role in Materials Science
Boronic acids are versatile building blocks for advanced materials due to their ability to form robust, yet reversible, covalent bonds. sigmaaldrich.com This functionality is particularly useful in the creation of dynamic materials like self-healing polymers and supramolecular assemblies.
Advanced Polymers: The Lewis acidic nature of the boron center in this compound can be exploited to create functional polymers. These polymers could find use as supported catalysts or chemo- and biosensors. nih.gov Furthermore, the formation of boronate esters with diols is a dynamic covalent bond that has been used to create reversible cross-links in polymer networks. acs.org This allows for the design of materials that can be reprocessed or exhibit self-healing properties. The specific substituents on this compound could be used to tune the mechanical properties and responsiveness of such polymers.
Supramolecular Assemblies: Boronic acids can self-condense to form cyclic trimers known as boroxines, which serve as rigid, planar building blocks for covalent organic frameworks (COFs). nih.gov Additionally, the Lewis acid-base interactions and the potential for reversible B-O-B bond formation can drive the supramolecular assembly of borinic acid-functionalized polymers. nih.gov The dimethylamino group within the this compound structure could participate in directing these assemblies through hydrogen bonding or Lewis acid-base interactions.
Stereoselective Synthesis and Chiral Auxiliaries Derived from Analogous Structures
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis. nih.gov
While this compound itself is not chiral, chiral auxiliaries are often derived from analogous structures like amino alcohols. nih.gov For example, chiral oxazolidinones, prepared from amino alcohols, have been effectively used in highly enantioselective aldol (B89426) reactions. nih.gov A chiral derivative of this compound, for instance, by introducing a chiral center in one of the functional groups or by resolving a derivative with restricted rotation (atropisomerism), could potentially serve as a novel chiral auxiliary or ligand for asymmetric catalysis. The defined spatial arrangement of the functional groups could effectively bias the facial selectivity of reactions on a tethered substrate.
Integration into Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly valued for their efficiency and atom economy. nih.govmdpi.com Boronic acids are key reagents in several MCRs, most notably the Petasis borono-Mannich reaction, which involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. nih.govbeilstein-journals.org
Cascade reactions involve a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next. Boronic acids have been shown to participate in such cascades, for example, in the ring-opening of furfuryl alcohols to generate functionalized γ-ketoaldehydes. rsc.orgrsc.org The this compound, with its array of functional groups, could be integrated into such complex transformations, potentially leading to the rapid assembly of structurally diverse and complex molecules. nih.gov
| Reaction Type | Description | Potential Role of this compound |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot process to form a complex product. mdpi.com | Can serve as the boronic acid component in reactions like the Petasis reaction. nih.govbeilstein-journals.org |
| Cascade Reactions | A series of consecutive reactions where the product of one step is the substrate for the next. rsc.org | Can act as a nucleophilic or electrophilic partner to initiate or participate in a reaction cascade. rsc.org |
Green Chemistry Approaches and Sustainable Synthesis with Boronic Acids
Boronic acids align well with the principles of green chemistry. They are generally considered to have low toxicity and are environmentally degradable. sigmaaldrich.com Their use in synthesis often contributes to more sustainable chemical processes.
Atom Economy: The use of boronic acids in MCRs and cascade reactions enhances atom economy by incorporating most or all of the atoms from the starting materials into the final product, thus minimizing waste. nih.gov
Green Solvents and Conditions: Many reactions involving boronic acids, including Suzuki-Miyaura couplings and MCRs, can be performed in greener solvents like water or ethanol, often under mild conditions or with alternative energy sources like microwave irradiation. nih.govsigmaaldrich.com
Avoiding Hazardous Reagents: The synthesis of phenols via the ipso-hydroxylation of arylboronic acids using mild oxidants like aqueous hydrogen peroxide provides a green alternative to traditional methods that may use harsher reagents. rsc.org
Phase-Switch Synthesis: A novel green chemistry strategy employs boronic acids as "productively convertible tags." acs.org A substrate containing a boronic acid can be switched between an organic phase (for reaction) and an aqueous phase (for purification by extraction) by adding a polyol at high pH. This avoids the need for silica (B1680970) gel chromatography. At the end of the synthesis, the boronic acid tag is not cleaved but is converted into another useful functional group, eliminating waste. acs.org
The compound this compound can be utilized within these green chemistry frameworks to promote sustainable synthetic methodologies.
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Dimethylamino-6-methoxyphenylboronic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the dimethylamino group, the methoxy (B1213986) group, and the aromatic ring. The protons of the two methyl groups in the dimethylamino moiety would likely appear as a singlet, reflecting their chemical equivalence. Similarly, the methoxy group protons would also present as a singlet. The aromatic protons, due to their distinct positions on the phenyl ring, would exhibit more complex splitting patterns, likely appearing as doublets or triplets, with coupling constants indicative of their ortho, meta, or para relationships.
The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom. This would include distinct peaks for the carbons of the dimethylamino and methoxy groups, as well as for the six carbons of the aromatic ring. The carbon atom attached to the boronic acid group would have a characteristic chemical shift. The precise chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic effects of the substituents—the electron-donating dimethylamino and methoxy groups and the electron-withdrawing boronic acid group.
While specific, experimentally derived NMR data for this compound is not widely available in public databases, the expected spectral features can be predicted based on the known chemical shifts for similar structural motifs.
Table 1: Predicted ¹H NMR Spectral Features for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N(CH₃)₂ | 2.5 - 3.0 | Singlet |
| OCH₃ | 3.7 - 4.0 | Singlet |
| Aromatic CH | 6.5 - 7.5 | Multiplet |
Table 2: Predicted ¹³C NMR Spectral Features for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| N(CH₃)₂ | 40 - 50 |
| OCH₃ | 55 - 65 |
| Aromatic C-B | 120 - 140 |
| Aromatic C-N | 140 - 150 |
| Aromatic C-O | 150 - 160 |
X-ray Crystallography for Solid-State Structure Determination
A crystallographic study would confirm the planar nature of the phenyl ring and provide the exact orientation of the dimethylamino, methoxy, and boronic acid substituents relative to the ring. The boron atom is expected to be trigonal planar in the boronic acid form. However, boronic acids are known to form cyclic anhydrides (boroxines) upon dehydration, and X-ray crystallography could identify if such species are present in the crystalline sample.
As of now, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases.
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₉H₁₄BNO₃.
The mass spectrum would also display a characteristic fragmentation pattern upon ionization. The molecular ion peak [M]⁺ would be expected, and common fragmentation pathways could involve the loss of the methoxy group, the dimethylamino group, or parts of the boronic acid moiety. The fragmentation pattern serves as a molecular fingerprint and can be used to confirm the identity of the compound in complex mixtures or to monitor its conversion during a chemical reaction. For instance, the alpha-cleavage common in amines could lead to a fragment resulting from the loss of a methyl radical from the dimethylamino group.
Other Relevant Spectroscopic Techniques (e.g., IR, UV-Vis for studying interactions)
Other spectroscopic methods provide additional valuable information about the structure and electronic properties of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the boronic acid group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2800-3100 cm⁻¹), C-N stretching of the dimethylamino group, C-O stretching of the methoxy group, and B-O stretching of the boronic acid.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in conjunction with the electron-donating dimethylamino and methoxy groups constitutes a chromophore that would absorb UV light. The position and intensity of the absorption maxima (λ_max) would be characteristic of the conjugated system and could be used to study interactions of the compound with other molecules or to quantify its concentration in solution.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Dimethylamino-6-methoxyphenylboronic acid in laboratory settings?
- Methodology : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is commonly employed for aryl boronic acids. For this compound, a halogenated precursor (e.g., 2-dimethylamino-6-methoxybromobenzene) can react with bis(pinacolato)diboron or pinacolborane under catalytic conditions. A Pd catalyst (e.g., Pd₂(dba)₃) with ligands like tri-tert-butylphosphine (tBu₃P) in toluene at 60°C has been effective for analogous structures .
- Key Considerations : The dimethylamino group may require protection (e.g., as a trifluoroacetamide) to prevent side reactions during coupling. Post-reaction deprotection and purification via acid-base extraction or column chromatography (using non-silica matrices to avoid irreversible binding) are critical .
Q. What precautions should be taken when handling this compound?
- Safety Protocols : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in a cool, dark, and dry environment under inert gas (e.g., argon) to prevent oxidation or boroxine formation. Avoid exposure to moisture and oxidizers .
- Hazard Mitigation : In case of contact, rinse with water for 15 minutes and seek medical advice. Handle in a fume hood to minimize inhalation risks .
Q. How can researchers characterize the structural purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of dimethylamino (δ ~2.8–3.2 ppm for N(CH₃)₂) and methoxy (δ ~3.8–4.0 ppm) groups.
- HPLC/MS : Assess purity (>95%) and detect boroxine impurities.
- X-ray Crystallography : Resolve structural ambiguities, particularly if unexpected reactivity is observed .
Advanced Research Questions
Q. How does the dimethylamino substituent influence reactivity in Suzuki-Miyaura cross-coupling?
- Electronic Effects : The electron-donating dimethylamino group increases electron density at the boronic acid site, potentially accelerating transmetallation but risking protodeboronation. Catalyst systems with bulky ligands (e.g., SPhos) or additives (e.g., KF) can stabilize the boronate intermediate .
- Case Study : In analogous methoxy-substituted boronic acids, Pd(OAc)₂ with tBu₃P achieved >80% yield under mild conditions . Adjust ligand ratios to balance activity and stability.
Q. What strategies mitigate boroxine formation during synthesis and storage?
- Preventive Measures :
- Use anhydrous solvents (e.g., THF, toluene) and molecular sieves during synthesis.
- Store as a boronate ester (e.g., pinacol ester) or in dilute solutions to reduce boroxine cyclization .
Q. How can contradictory solubility data from predictive models (e.g., ESOL vs. Ali) be reconciled?
- Model Limitations : ESOL and Ali models differ in parameter weighting (e.g., log P, polar surface area). For this compound, experimental validation is essential.
- Experimental Protocol : Perform shake-flask solubility tests in PBS (pH 7.4) or DMSO, followed by UV-Vis or HPLC quantification. Reported solubility ranges for similar boronic acids vary from 3.4–5.0 mg/mL .
Q. What role does this compound play in carbohydrate-protein interaction studies?
- Mechanistic Insight : The boronic acid forms reversible covalent bonds with diols (e.g., sugars), enabling applications in glycobiology. For example, it can inhibit lectin-carbohydrate binding, which is relevant for studying immune responses or pathogen adhesion .
- Methodology : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities (Kd). Adjust pH to 7.4–8.5 to optimize boronate ester formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
